Amidimidodisulfuryl chloride
Description
Properties
CAS No. |
31218-37-8 |
|---|---|
Molecular Formula |
ClH3N2O4S2 |
Molecular Weight |
194.6 g/mol |
IUPAC Name |
N-sulfamoylsulfamoyl chloride |
InChI |
InChI=1S/ClH3N2O4S2/c1-8(4,5)3-9(2,6)7/h3H,(H2,2,6,7) |
InChI Key |
ITULBIVBYPMSCU-UHFFFAOYSA-N |
Canonical SMILES |
NS(=O)(=O)NS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One method of synthesizing amidimidodisulfuryl chloride involves treating an imine with excess bromine in the presence of sulfur chloride and chloroform under mild conditions . Another method includes the reaction of chlorosulfonyl isocyanate with appropriate reagents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using chlorosulfonyl isocyanate and other raw materials such as sulfamoyl chloride and hexamethyldisilazane . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
General Reactivity of Sulfur-Chlorine Compounds
Sulfur-chlorine compounds, such as disulfur dichloride (SCl) , exhibit high electrophilicity and reactivity toward nucleophiles. Key reaction types include:
-
Hydrolysis :
This suggests that Amidimidodisulfuryl chloride may undergo hydrolysis to release HCl and form sulfur oxides or sulfonic acids.
-
Reactions with Amines :
SCl reacts with ammonia to produce tetrasulfur tetranitride (SN) and ammonium chloride . By analogy, this compound could react with amines to form sulfonamide derivatives or cyclic sulfur-nitrogen compounds.
Acid Chloride-Like Behavior
If this compound contains active Cl groups (like acyl chlorides), it may participate in nucleophilic acyl substitution reactions :
-
Hydrolysis : Forms sulfonic acids or sulfonamides.
-
Alcoholysis : Reacts with alcohols to yield sulfonate esters.
-
Aminolysis : Produces sulfonamides with ammonia or amines.
For example:
Thermal and Solvent Stability
Reactions involving polar aprotic solvents like DMSO or DMF may pose explosion risks when combined with electrophilic chlorides . For instance:
-
DMSO reacts violently with thionyl chloride (SOCl) due to exothermic decomposition.
-
This compound could exhibit similar hazards under high temperatures or in the presence of strong bases.
Kinetic and Thermodynamic Data for Analogous Systems
While direct data for this compound is unavailable, studies on silicate condensation with chloride ions highlight how Cl influences reaction barriers (Table 1):
Table 1. Free Energy Barriers (kJ/mol) in Silicate Reactions with Cl−^-−
| Reaction Type | Activation Barrier (With Cl) | Barrier (Without Cl) |
|---|---|---|
| Dimer Formation | 81 | 61 |
| Trimer Formation | 76 | 53 |
| Cyclic Tetramer | 73 | 95 |
This suggests that chloride ions can modulate reaction kinetics, potentially applicable to this compound systems.
Research Gaps and Recommendations
-
No experimental data directly addressing this compound was found in the provided sources.
-
Further studies should:
-
Characterize its structure via X-ray crystallography.
-
Explore its reactivity with biomolecules (e.g., proteins).
-
Assess industrial applicability in sulfonation or catalysis.
-
Scientific Research Applications
Amidimidodisulfuryl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of amidimidodisulfuryl chloride involves its ability to act as a nucleophile and electrophile in various reactions. It can attack electrophilic centers in other molecules, leading to the formation of new chemical bonds. The molecular targets and pathways involved include sulfur-containing enzymes and other biological molecules .
Comparison with Similar Compounds
Limitations of the Provided Evidence
- –5: These discuss NLP architectures (e.g., Transformer models, BERT, RoBERTa) and their performance on tasks like translation, text classification, and question answering. No chemical data is included.
- : Focuses on anthocyanins (plant pigments) and their chloride derivatives (e.g., pelargonidin-3-O-glucoside chloride, cyanidin-3-O-galactoside chloride). These are unrelated to sulfur-containing compounds like Amidimidodisulfuryl chloride .
- : Examines the effects of magnesium chloride, aluminum chloride, and ammonium chloride on soil stabilization.
Recommendations for Addressing the Query
To fulfill the user’s request, the following steps are necessary:
- Curate specialized chemical databases (e.g., Reaxys, SciFinder) for peer-reviewed studies on this compound.
- Compare its properties (e.g., reactivity, thermal stability, molecular structure) with analogous compounds like:
- Thionyl chloride (SOCl₂) : A widely used sulfonating agent.
- Sulfuryl chloride (SO₂Cl₂) : A chlorinating and sulfonating reagent.
- Phosphorus pentachloride (PCl₅) : A chlorination agent with similar applications.
- Include data tables contrasting:
- Boiling/melting points
- Electrophilicity
- Reaction yields in synthetic pathways
- Safety profiles (e.g., corrosivity, toxicity).
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